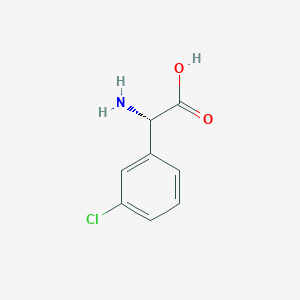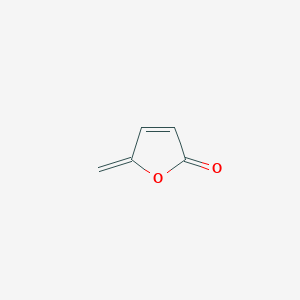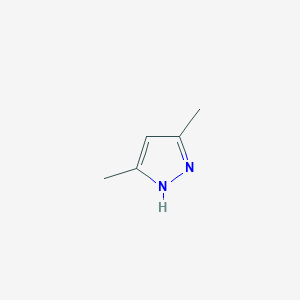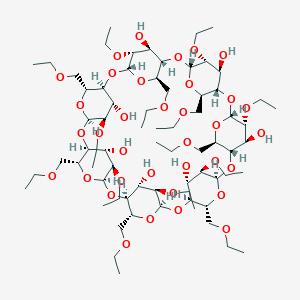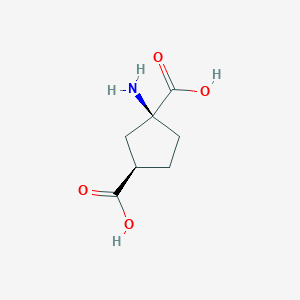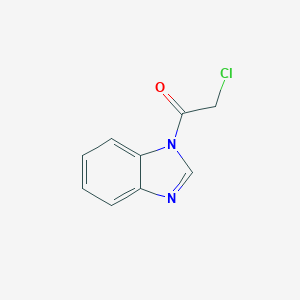
Diphenyl methylphosphonate
Overview
Description
Diphenyl methylphosphonate is an organic phosphorus compound with the molecular formula C₁₃H₁₃O₃P. It is a colorless to pale yellow solid with a characteristic aromatic odor. This compound is primarily used as a flame retardant and plastic additive .
Mechanism of Action
Target of Action
Diphenyl methylphosphonate is an organophosphorus compound . Organophosphorus compounds are known to interact with a variety of biological systems, often mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Mode of Action
The mode of action of this compound involves phospho-transfer reactions . The latter involves the formation of a penta-coordinate intermediate analogous to the tetrahedral intermediates in displacements as carbonyl compounds .
Biochemical Pathways
It is known that phosphonates can affect various biochemical pathways in organisms, particularly those involving phosphorus metabolism . Phosphonates mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Pharmacokinetics
It’s known that the compound can react with water vapor to produce hydrochloric acid . This suggests that it may undergo hydrolysis in the body, which could affect its bioavailability.
Result of Action
Due to its potential to inhibit metabolic enzymes, it could disrupt normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water vapor can cause the compound to react and produce hydrochloric acid . This suggests that environmental conditions such as humidity could potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Diphenyl methylphosphonate is involved in biochemical reactions, particularly in the context of phosphonate metabolism . The hydrolysis of this compound may take place under both acidic and basic conditions
Cellular Effects
In the context of cellular effects, this compound has been studied for its impact on oil mobilization in Arabidopsis thaliana . It was found that this compound causes peroxisome clustering around oil bodies but does not affect the morphology of other cellular organelles . This suggests that this compound may influence cell function by interacting with specific cellular processes and pathways.
Molecular Mechanism
It is known that the compound can undergo hydrolysis, a process that involves the cleavage of its C-P bond This process is thought to be crucial for its biochemical activity
Temporal Effects in Laboratory Settings
It is known that the compound can undergo degradation over time
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl methylphosphonate can be synthesized through various methods. One common method involves the reaction of methylphosphonic dichloride with phenol in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3P(O)Cl2+2C6H5OH→CH3P(O)(OC6H5)2+2HCl
Another method involves the Arbuzov reaction, where trimethyl phosphite reacts with diphenyl iodide under heating conditions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Diphenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenyl phosphonate.
Reduction: Reduction reactions can convert it to diphenyl methylphosphine.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diphenyl phosphonate.
Reduction: Diphenyl methylphosphine.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diphenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential use in biochemical assays and as a model compound for studying phosphorus-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Used as a plasticizer, flame retardant, and additive in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Another phosphorus-containing compound used as a flame retardant and plasticizer.
Triphenyl phosphite: Used as a stabilizer and antioxidant in polymers.
Phenylphosphonic acid: Used in the synthesis of various phosphorus-containing compounds.
Uniqueness
Diphenyl methylphosphonate is unique due to its specific structure, which provides it with distinct chemical and physical properties.
Properties
IUPAC Name |
[methyl(phenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUPGAFDTWIMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064731 | |
| Record name | Diphenyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7526-26-3 | |
| Record name | Diphenyl methylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7526-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-methyl-, diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007526263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-methyl-, diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
